molecular formula C21H32O B12703612 Pregnadienol CAS No. 21321-88-0

Pregnadienol

Cat. No.: B12703612
CAS No.: 21321-88-0
M. Wt: 300.5 g/mol
InChI Key: AXSZNOPJKXHJAB-UZCUGSDUSA-N
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Description

Pregnadienol is a steroidal compound with the molecular formula C21H32O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pregnadienol involves several steps. One method includes the dehydration condensation of progesterone using glycol to protect the carbonyl groups. This is followed by allylic selective oxidation and subsequent condensation with p-toluenesulfonhydrazide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pregnadienol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diketones, while reduction can yield alcohols .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in hormone regulation and potential use in treating certain medical conditions.

    Industry: Used in the production of cosmetics and other products due to its chemical properties

Mechanism of Action

The mechanism of action of Pregnadienol involves its interaction with specific molecular targets and pathways. It is known to interact with steroid hormone receptors and influence various biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pregnadienol can be compared with other similar steroidal compounds, such as:

Uniqueness

This compound is unique in its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry .

Properties

CAS No.

21321-88-0

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,14,16-19,22H,1,6-13H2,2-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1

InChI Key

AXSZNOPJKXHJAB-UZCUGSDUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C=C)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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